Structural Differentiation: Pyridine-2-Carboxamide vs. Methoxycyclohexane Carboxamide Tail
RET Inhibitor 2667 distinguishes itself from pralsetinib through a fundamental chemical modification: the methoxycyclohexane carboxamide group of pralsetinib is replaced by a 3-methylpyridine-2-carboxamide moiety . Pralsetinib's IUPAC name contains a '1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide' fragment, whereas RET Inhibitor 2667 contains '3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide' . This substitution results in a molecular weight decrease of 21 Da (512.54 vs. 533.6), elimination of the flexible cyclohexane ring, introduction of a planar pyridine ring, and altered hydrogen-bond acceptor/donor topology . The pyridine nitrogen provides an additional hydrogen-bond acceptor that may modulate binding kinetics and selectivity, while the reduced conformational flexibility may influence residence time at the kinase active site [1].
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | RET Inhibitor 2667: C26H25FN10O, MW 512.54, pyridine-2-carboxamide tail, IUPAC N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide |
| Comparator Or Baseline | Pralsetinib (BLU-667): C27H32FN9O2, MW 533.6, methoxycyclohexane carboxamide tail, IUPAC (cis)-N-((S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexane-1-carboxamide |
| Quantified Difference | MW difference: 21.06 Da; tail chemical class: pyridine-2-carboxamide vs. methoxycyclohexane carboxamide; reduced conformational flexibility (planar pyridine vs. flexible cyclohexane) [1] |
| Conditions | Structural analysis based on IUPAC nomenclature, molecular formula, and SMILES notation as reported by BOC Sciences and GLPBIO product datasheets [REFS-1, REFS-2] |
Why This Matters
The distinct tail pharmacophore enables chemotype-selective SAR exploration—researchers investigating how the tail group influences RET vs. KDR selectivity can use RET Inhibitor 2667 alongside pralsetinib as matched-pair comparators to deconvolute tail-specific contributions to selectivity and binding kinetics.
- [1] Subbiah, V., Velcheti, V., Tuch, B. B., et al. Selective RET kinase inhibition for patients with RET-altered cancers. Annals of Oncology, 2018, 29, 1869–1876. doi:10.1093/annonc/mdy137. View Source
